Seneciphylline N-oxide Seneciphylline N-oxide 4-Ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione is a natural product found in Senecio vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 38710-26-8
VCID: VC21346481
InChI: InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/t14?,15?,18-,19?/m1/s1
SMILES: CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O
Molecular Formula: C18H23NO6
Molecular Weight: 349.4 g/mol

Seneciphylline N-oxide

CAS No.: 38710-26-8

Cat. No.: VC21346481

Molecular Formula: C18H23NO6

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Seneciphylline N-oxide - 38710-26-8

CAS No. 38710-26-8
Molecular Formula C18H23NO6
Molecular Weight 349.4 g/mol
IUPAC Name (7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Standard InChI InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/t14?,15?,18-,19?/m1/s1
Standard InChI Key COHUFMBRBUPZPA-LZUQWOSISA-N
Isomeric SMILES CC=C1CC(=C)[C@@](C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O
SMILES CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O
Canonical SMILES CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Chemical Identity and Structure

Seneciphylline N-oxide (CAS 38710-26-8) is a pyrrolizidine alkaloid with the molecular formula C18H23NO6 and a molecular weight of 349.38 . It is chemically classified as a pyrrolizine alkaloid that is 13,19-didehydrosenecionane carrying a hydroxy substituent at position 12, two oxo substituents at positions 11 and 16, and an N-oxido substituent . This compound belongs to the broader class of macrocyclic lactones and contains both olefinic and heterotricyclic structural elements .

Several synonyms exist for this compound, including:

  • Seneciphylline oxide

  • CHEBI:136404

  • DTXSID301016605

  • (3Z,6R,14aR,14bR)-3-ethylidene-6-hydroxy-6-methyl-5-methylidene-12-oxo-3,4,5,6,11,12,13,14,14a,14b-decahydro-9H-12lambda(5)- dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione

Chemical Properties

Seneciphylline N-oxide exhibits distinctive chemical characteristics as a tertiary amine oxide with functional groups that contribute to its biological activity. The compound features a complex heterocyclic structure with an N-oxide moiety that distinguishes it from its parent compound, seneciphylline. This structural feature significantly influences its toxicological profile and metabolic pathways within biological systems.

Table 1: Chemical and Physical Properties of Seneciphylline N-oxide

PropertyValue
Molecular FormulaC18H23NO6
Molecular Weight349.38
CAS Number38710-26-8
Chemical ClassPyrrolizidine alkaloid N-oxide
Physical StateNot specified in available data
Structural FeaturesMacrocyclic lactone, tertiary amine oxide, tertiary alcohol

Natural Occurrence and Distribution

Seneciphylline N-oxide is naturally produced by various plant species as a secondary metabolite. It has been identified as a metabolite in hybrid species of Jacobaea, where it plays a role in the plant's ecological functions . Additionally, this compound has been found in the extracts of Adenostyles alliariae, a plant native to the western Alps . The compound is also present in Senecio vulgaris, commonly known as groundsel .

Biosynthesis and Plant Defense

Pyrrolizidine alkaloids, including Seneciphylline N-oxide, are secondary metabolites produced by approximately 6000 plant species worldwide as a defense mechanism against insect herbivores . They are predominantly found in plant families including Boraginaceae, Asteraceae, and Fabaceae . The content of these alkaloids in plants varies considerably, ranging from trace amounts up to 19% based on dry weight, depending on factors such as species, plant organ, harvest conditions, storage methods, and extraction procedures .

Toxicological Profile

Seneciphylline N-oxide demonstrates significant toxicity that warrants careful consideration in both research and environmental contexts. It is classified as highly toxic to mammals and is also a suspected mutagen .

Hazard Classification

According to the Globally Harmonized System (GHS) of Classification and Labeling, Seneciphylline N-oxide carries several hazard classifications:

Table 2: GHS Hazard Classification for Seneciphylline N-oxide

Hazard StatementClassification PercentageDescription
H300+H310+H33033.3%Fatal if swallowed, in contact with skin, or if inhaled
H30033.3%Fatal if swallowed
H30166.7%Toxic if swallowed
H31033.3%Fatal in contact with skin
H33033.3%Fatal if inhaled
H37366.7%May cause damage to organs through prolonged or repeated exposure

The compound is categorized under multiple acute toxicity categories, with 33.3% of notifications classifying it as Acute Toxicity Category 2, and 66.7% as Acute Toxicity Category 3 . Additionally, 66.7% of notifications classify it as Specific Target Organ Toxicity Repeated Exposure Category 2 (STOT RE 2) .

Stability and Transformation

Research has demonstrated interesting patterns in the stability and degradation of Seneciphylline N-oxide under various environmental conditions, particularly in agricultural contexts.

Degradation in Silage

A study examining the stability of pyrrolizidine alkaloids from Senecio vernalis in grass silage found that seneciphylline N-oxide was undetectable after just 3 days in all silage samples, regardless of the treatment conditions . This finding suggests that this compound undergoes relatively rapid degradation in silage environments, which has important implications for livestock feed safety.

Comparison to Other Pyrrolizidine Alkaloids

While seneciphylline N-oxide degraded rapidly in silage, other pyrrolizidine alkaloids demonstrated different stability profiles. For instance, senkirkine, described as the most abundant pyrrolizidine alkaloid in the study, remained stable throughout the experimental period . This differential stability pattern highlights the unique chemical behavior of seneciphylline N-oxide under fermentation conditions.

Research Findings on Relative Potency

Recent research has focused on understanding the relative toxicity of pyrrolizidine alkaloid N-oxides compared to their parent compounds. These studies help in risk assessment and safety evaluation.

Relative Potency Values

In vitro-in silico studies on the influence of dose and bioactivation fraction have established relative potency (REP) values for various pyrrolizidine alkaloid N-oxides, including seneciphylline N-oxide:

Table 3: Relative Potency (REP) Values of Selected Pyrrolizidine Alkaloid N-oxides

CompoundREP Value at Low Dose Levels
Retrorsine N-oxide0.92
Seneciphylline N-oxide0.81
Riddelliine N-oxide0.78
Senecivernine N-oxide0.68

At dose levels as low as estimated daily human intakes, the relative potency (REP) value of seneciphylline N-oxide compared to its parent compound (seneciphylline) was determined to be 0.81 . This value becomes independent of the dose or fraction bioactivated at these low concentrations, as no GSH depletion, saturation of PA clearance, or PA-N-oxide reduction occurs under these conditions .

Physiologically Based Kinetic (PBK) Modeling

Research has demonstrated the utility of physiologically based kinetic (PBK) modeling in defining the relative potency of pyrrolizidine alkaloid N-oxides to their parent compounds. This approach has proven valuable, particularly for compounds like seneciphylline N-oxide, where in vivo data might be limited . The modeling approach allows for prediction of toxicological parameters that would otherwise require extensive animal testing.

Human Health Implications

The presence of seneciphylline N-oxide in plants raises concerns regarding human exposure through contaminated food products and herbal preparations. Pyrrolizidine alkaloids have been linked to serious health conditions, including hepatic sinusoidal obstruction syndrome in humans .

Exposure Routes

Human exposure to seneciphylline N-oxide may occur through multiple pathways, including:

  • Consumption of contaminated food products (particularly honey, milk, or eggs from animals that have consumed plants containing these alkaloids)

  • Use of herbal supplements or teas prepared from plants containing pyrrolizidine alkaloids

  • Environmental exposure in regions where Jacobaea, Senecio, or Adenostyles species are prevalent

Risk Assessment Considerations

The toxicological properties of seneciphylline N-oxide necessitate careful risk assessment for products potentially contaminated with this compound. Its high acute toxicity and potential for organ damage through prolonged exposure warrant particular attention in food safety regulations and pharmaceutical quality control.

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